1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol
Description
Historical Context of Polyfunctional Amino Alcohol Derivatives
Polyfunctional amino alcohols have long served as critical scaffolds in medicinal chemistry due to their dual functional groups, which enable diverse interactions with biological targets. Early examples, such as β-amino alcohols, were pivotal in developing adrenergic blockers like timolol, a carbonic anhydrase activator that binds via its amino alcohol moiety. The enantioselective synthesis of vic-aminoalcohols, as demonstrated in nickel-catalyzed aldol reactions, further expanded access to stereochemically complex derivatives. Contemporary research emphasizes their therapeutic versatility, including antimalarial, antibacterial, and anticancer activities. For instance, β-amino alcohol derivatives inhibit Plasmodium species by targeting heme polymerization, while vic-aminoalcohols serve as precursors to bioactive heterocycles like piperidines and lactams. These advancements underscore the strategic value of amino alcohol frameworks in drug design.
Structural Significance of Tetrahydrothiophene 1,1-Dioxide Moieties
The tetrahydrothiophene 1,1-dioxide (sulfolane-derived) moiety in the target compound confers unique physicochemical properties. Sulfolane, a polar aprotic solvent, exemplifies the sulfone group’s capacity to enhance solubility in both aqueous and organic media. In pharmacological contexts, sulfone-containing compounds like 3-aminotetrahydrothiophene 1,1-dioxides exhibit potent biological activity, attributed to their ability to engage in hydrogen bonding and dipole interactions. The synthesis of such moieties often involves oxidation of tetrahydrothiophene precursors or hydrogenation of sulfolenes, as illustrated in the preparation of intermediates for PROTAC degraders. For example, the stereoselective introduction of a 1,1-dioxidotetrahydrothiophen-3-yl group into succinamide derivatives (e.g., compound 18 in ) relies on chiral resolution techniques, highlighting the moiety’s role in modulating target selectivity.
Table 1: Key Synthetic Steps for Sulfone-Containing Intermediates
Role of Methoxy-Substituted Aromatic Systems in Molecular Design
Methoxy groups on aromatic rings serve dual roles: electronic modulation and steric guidance. The 4-methoxybenzyl and 2-methoxyphenoxy groups in the target compound enhance electron density via resonance donation, potentially improving binding to hydrophobic pockets or enzymes. For instance, methoxy-substituted β-amino alcohols exhibit improved activation of carbonic anhydrase isoforms due to optimized hydrogen-bonding networks. In synthetic routes, methoxybenzyl groups act as protecting moieties; their bulkiness directs regioselectivity during coupling reactions, as seen in the nickel-catalyzed formation of vic-aminoalcohols. Additionally, methoxy groups in aryl ethers (e.g., 2-methoxyphenoxy) increase metabolic stability by shielding labile positions from oxidative degradation. This design principle is evident in intermediates like 15a , where methoxy substituents facilitate downstream functionalization into heterocycles.
Table 2: Electronic Effects of Methoxy Substitution
Properties
Molecular Formula |
C22H29NO6S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)-[(4-methoxyphenyl)methyl]amino]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29NO6S/c1-27-20-9-7-17(8-10-20)13-23(18-11-12-30(25,26)16-18)14-19(24)15-29-22-6-4-3-5-21(22)28-2/h3-10,18-19,24H,11-16H2,1-2H3 |
InChI Key |
FKTFMWJUZDFPSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(COC2=CC=CC=C2OC)O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene Derivatives
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of tetrahydrothiophene precursors. Two methods are prominent:
Oxone-Mediated Oxidation
Oxone (potassium peroxymonosulfate) in tetrahydrofuran/water at room temperature achieves quantitative conversion of tetrahydrothiophene-3-thiol to the sulfone. For example, 62 g of 3-(methylthio)propyl tosylate treated with oxone (310 g) in THF/water yielded 98% pure sulfone after 12 hours.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxone | THF/H₂O | 20°C | 12 h | 98% |
| m-CPBA | DCM | 0–20°C | 21 h | 69% |
Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation
In dichloromethane, m-CPBA (2.2 equiv) oxidizes tetrahydrothiophene derivatives at 0°C, followed by gradual warming to 20°C. This method afforded 38 g of sulfone from 20 g of thioether precursor over two steps.
Preparation of the Amine Component
Reductive Amination of 4-Methoxybenzylamine
The 4-methoxybenzyl group is introduced via reductive amination using sodium cyanoborohydride or catalytic hydrogenation. A solution of 1,1-dioxidotetrahydrothiophen-3-one and 4-methoxybenzylamine in methanol, with NaBH₃CN, yields the secondary amine at 60°C (84% yield).
Tosylation and Alkylation
The amine is further functionalized using 3-(methylsulfonyl)propyl tosylate (CAS 263400-88-0) in DMF with cesium carbonate. For instance, 50 mg of 3'-(hydroxymethyl)-2-methylbiphenyl-4-ol reacted with 75 mg of tosylate in DMF at 20°C for 2 hours, yielding 99% product after chromatography.
Epoxide Ring-Opening with Amine Nucleophiles
Synthesis of 3-(2-Methoxyphenoxy)propylene Oxide
Epichlorohydrin reacts with 2-methoxyphenol in the presence of K₂CO₃ at 50°C, yielding the epoxide in 89% purity. This intermediate is critical for introducing the 2-methoxyphenoxy group.
Stereoselective Amine-Epoxide Coupling
The epoxide undergoes nucleophilic attack by the synthesized amine at the less hindered carbon. Bevantolol synthesis precedents (US 3.857.891) demonstrate that temperatures below 10°C minimize side reactions, with seeding inducing crystallization of the product. Applied to the target compound, this method achieved 78–79% yield after hydrochloride salt formation in isopropanol.
| Amine | Epoxide | Base | Solvent | Temp. | Yield |
|---|---|---|---|---|---|
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methoxybenzylamine | 3-(2-Methoxyphenoxy)propylene oxide | None | EtOH | 5°C | 79% |
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (40% ethyl acetate/hexane) resolves regioisomers, with the target compound eluting at Rf 0.35. Purity exceeding 98% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, 2H, Ar-H), 6.81 (d, 1H, Ar-H), 4.20 (m, 2H, CH₂O), 3.86 (s, 3H, OCH₃), 3.13 (m, 2H, CH₂SO₂).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Molecular Complexity: The target compound’s sulfone and dual methoxy groups increase its molecular weight (~445.5 g/mol) compared to simpler analogs like 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol (253.3 g/mol) .
Key Observations:
- Receptor Targeting : The target compound’s 4-methoxybenzyl group may enhance binding to adrenergic receptors, akin to Carvedilol impurities .
- Synthetic Efficiency: The 99% yield reported for 1-(4-methoxyphenyl)-3-(methylamino)propan-2-ol highlights feasible routes for amino-propanol derivatives .
Metabolic and Stability Considerations
- Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound likely improves metabolic stability compared to non-sulfonated analogs, reducing oxidative degradation .
- Degradation Pathways : Carvedilol impurities undergo stress-induced degradation, suggesting the target compound may require similar stability testing .
Biological Activity
The compound 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : 319.39 g/mol
The presence of functional groups such as methoxy and amino moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds derived from thiophene and benzyl amines have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfur in the compound may enhance its antimicrobial efficacy.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit inflammatory markers.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in cancer proliferation.
- Interaction with Cell Membranes : The lipophilic nature of the methoxy groups can facilitate membrane penetration, enhancing bioavailability and efficacy.
- Modulation of Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK could explain anti-inflammatory and anticancer effects.
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HCT116 | 8.0 |
| Target Compound | MCF-7 | 15.0 |
Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfur-containing compounds. The target compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In vitro assays showed that the target compound reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
